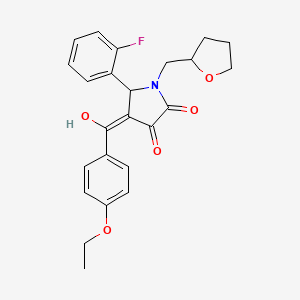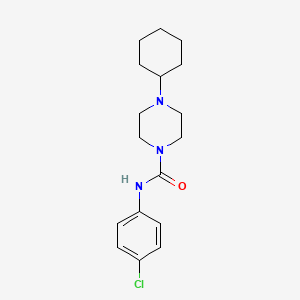![molecular formula C19H16ClNO3 B5289516 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5289516.png)
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as CDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based molecules and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antibacterial and antifungal activities. In addition, this compound has been found to modulate the activity of various neurotransmitters, which may have implications for its potential use in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields. It has also been shown to have a range of pharmacological activities, making it a versatile compound for use in various fields of research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications. In addition, its potential toxicity and side effects have not been fully characterized, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the potential toxicity and side effects of this compound, which may be important for its clinical development. Overall, this compound is a promising compound with potential applications in various fields of medicine, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can be synthesized by reacting 2-chloro-4,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a base catalyst. The resulting intermediate is then treated with 8-hydroxyquinoline to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of drug-resistant bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-10-13(15(20)11-18(17)24-2)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDGIRMFSJCJY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5289442.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289490.png)


![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5289518.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)

